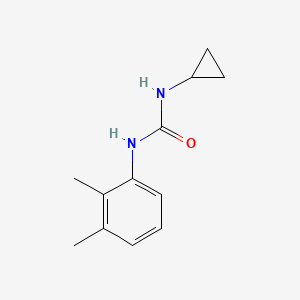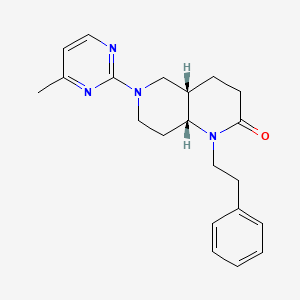
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, also known as CPDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPDU is a urea derivative that has been shown to exhibit potent biological activity, making it a valuable tool for studying various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. One of the most notable applications of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is in the study of protein kinase inhibitors. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to inhibit the activity of several protein kinases, including AKT, which plays a critical role in cell survival and proliferation. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been used to study the role of protein kinases in cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is not fully understood, but it is thought to involve the inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. This inhibition of protein kinase activity can lead to a variety of physiological effects, depending on the specific kinase being targeted.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, depending on the specific protein kinase being targeted. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of several different types of cancer cells, including breast, prostate, and pancreatic cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has several advantages as a tool for scientific research, including its high potency and specificity for protein kinase inhibition. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. For example, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be toxic to cells at high concentrations, and its effects on other signaling pathways and cellular processes are not fully understood.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. One area of interest is the development of more potent and specific protein kinase inhibitors based on the structure of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea. Another area of interest is the study of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea, as well as its potential limitations as a tool for scientific research.
Conclusion
In conclusion, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea is a valuable tool for scientific research due to its potent and specific inhibition of protein kinases. N-cyclopropyl-N'-(2,3-dimethylphenyl)urea has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. However, N-cyclopropyl-N'-(2,3-dimethylphenyl)urea also has several limitations that must be considered when using it in laboratory experiments. Further research is needed to fully understand the potential applications and limitations of N-cyclopropyl-N'-(2,3-dimethylphenyl)urea in scientific research.
Métodos De Síntesis
N-cyclopropyl-N'-(2,3-dimethylphenyl)urea can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 2,3-dimethylphenyl isocyanate. This reaction yields N-cyclopropyl-N'-(2,3-dimethylphenyl)urea as a white crystalline solid, which can be purified using standard laboratory techniques. Other methods for synthesizing N-cyclopropyl-N'-(2,3-dimethylphenyl)urea have also been reported in the literature, including the use of alternative starting materials and reaction conditions.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(2,3-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-4-3-5-11(9(8)2)14-12(15)13-10-6-7-10/h3-5,10H,6-7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPOVJLLISNGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-chloro-4-methoxybenzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5310302.png)
![1-[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B5310308.png)

![2-methoxy-4-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B5310321.png)
![N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5310330.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5310334.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5310337.png)
![2-(2-furyl)-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5310338.png)
![4-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-2-ethyl-1-isopropylpiperazine](/img/structure/B5310343.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-thienyl)acetamide](/img/structure/B5310351.png)
![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5310352.png)
![(2R*,3S*,6R*)-5-benzoyl-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5310367.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5310368.png)
